molecular formula C18H22O5 B6595605 cis-Zearalenone CAS No. 36455-70-6

cis-Zearalenone

Cat. No.: B6595605
CAS No.: 36455-70-6
M. Wt: 318.4 g/mol
InChI Key: MBMQEIFVQACCCH-QBODLPLBSA-N
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Description

cis-Zearalenone is a stereoisomer of zearalenone, a mycotoxin produced by various Fusarium species. These fungi are commonly found in cereal crops and processed grains. Zearalenone is known for its estrogenic effects, which can cause reproductive disorders in animals and humans. The cis form of zearalenone is less common than the trans form but is still of significant interest due to its biological activity .

Scientific Research Applications

cis-Zearalenone has several scientific research applications:

Mechanism of Action

Target of Action

cis-Zearalenone (ZEN), also known as (S,E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione, is a mycotoxin produced by some species of Fusarium . It primarily targets estrogen receptors due to its structural resemblance to estrogen . This interaction can disrupt the activity of the reproductive system in animals and humans .

Mode of Action

ZEN acts as a non-steroidal estrogen or mycoestrogen . It binds to estrogen receptors, causing reproductive disorders . It can also affect other systems such as the digestive, nervous, and immune systems . The toxin’s interaction with these targets leads to changes in gene expression and protein concentration of pro-inflammatory cytokines .

Biochemical Pathways

ZEN is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The biosynthesis of ZEN involves two polyketide synthase genes PKS4 and PKS13, a gene similar to isoamyl alcohol oxidase (ZEB1), and a regulatory protein gene (ZEB2) . ZEN and its metabolites can affect the endocrine system by binding to estrogen receptors .

Pharmacokinetics

ZEN is easily absorbed in the digestive tract and is metabolized in the intestinal wall and the liver . It forms several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN) . These substances have a high affinity for estrogen receptors . Excess ZEN and its metabolites are excreted with urine and bile .

Result of Action

The molecular and cellular effects of ZEN’s action include carcinogenicity, genotoxicity, hepatotoxicity, haematotoxicity, and immunotoxicity . Exposure to high levels of ZEN can induce apoptosis or necrosis through the caspase-3/caspase-9 dependent mitochondrial pathway in porcine GCs . In vitro studies have shown that ZEN treatment can decrease cellular viability, increase the content of LDH, and affect the cell cycle, causing damage to the cells .

Action Environment

The toxin-producing ability of Fusaria, the fungi that produce ZEN, is greatly influenced by environmental factors . ZEN is heat stable and can withstand storage, milling, cooking, and other processing steps, making its decontamination from food and feeds a complex issue . The in-field application of microorganisms to degrade and detoxify ZEN is a promising strategy to enhance the safety of food and feed .

Safety and Hazards

Zearalenone (ZEN) and its derivatives are one of the most contaminated fungal toxins worldwide, posing a severe threat to food security and human life . ZEN is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen .

Future Directions

The practical relevance of the transformation of ZEN in animal feeding remains unclear . The aim of this review is to summarize relevant toxicity studies on ZEN and emphasize the effect of long-term low-dose ZEN on intestinal health and endocrine homeostasis .

Biochemical Analysis

Biochemical Properties

cis-Zearalenone interacts with various enzymes, proteins, and other biomolecules. For instance, two efficient this compound-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, were identified . These lactonases transform this compound into non-estrogenic products .

Cellular Effects

This compound has been implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen . It affects various types of cells and cellular processes, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The lactonases ZHDR52 and ZHDP83 degrade this compound, transforming it into non-estrogenic products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable, and its degradation is observed over time. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-zearalenone typically involves the isomerization of trans-zearalenone. This can be achieved through ultraviolet irradiation, which converts the trans form to the cis form. The reaction conditions include exposure to UV light in the presence of a solvent, such as methanol or ethanol .

Industrial Production Methods: Industrial production of this compound is not as common as its trans counterpart. it can be produced by cultivating Fusarium species under controlled conditions and then isolating the cis form through chromatographic techniques. The process involves growing the fungi on a suitable substrate, extracting the mycotoxins, and then separating the cis and trans isomers using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: cis-Zearalenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    trans-Zearalenone: The trans isomer of zearalenone, more commonly found in nature.

    Zearalanone: A reduced form of zearalenone.

    α-Zearalanol and β-Zearalanol: Reduced derivatives of zearalenone.

    Zearalenone-14-sulfate and Zearalenone-14-glucoside: Oxidized derivatives of zearalenone

Uniqueness: cis-Zearalenone is unique due to its higher affinity for estrogen receptors compared to its trans counterpart. This higher affinity results in more potent estrogenic effects, making it a compound of interest in studies related to endocrine disruption and reproductive health .

Properties

IUPAC Name

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
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InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1
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InChI Key

MBMQEIFVQACCCH-QBODLPLBSA-N
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Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1
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Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1
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Molecular Formula

C18H22O5
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DSSTOX Substance ID

DTXSID0021460
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Molecular Weight

318.4 g/mol
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Physical Description

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0 mmHg at 68 °F (NTP, 1992)
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CAS No.

17924-92-4, 36455-70-6
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Melting Point

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key difference in biological activity between cis-zearalenone and its trans isomer?

A1: While both this compound and trans-zearalenone exhibit estrogenic effects, research indicates that this compound demonstrates significantly higher uterotropic activity when administered orally or topically in rats. [] This difference highlights the importance of considering isomer-specific biological activity.

Q2: How is this compound metabolized in vitro?

A2: Studies using rat and human liver microsomes reveal that this compound undergoes extensive phase I metabolism, primarily through three pathways: reduction of the keto group, monohydroxylation, and a combination of both. [] This metabolic profile closely resembles that of trans-zearalenone, suggesting similar metabolic pathways for both isomers. []

Q3: What are the major metabolites of this compound identified in in vitro studies?

A3: Key metabolites of this compound identified in rat and human liver microsomes include α-cis-zearalenol (α-cis-ZEL), β-cis-zearalenol (β-cis-ZEL), and monohydroxylated this compound. [] Notably, α-cis-ZEL is a major metabolite in rat liver microsomes, while monohydroxylated this compound dominates the metabolite profile in human microsomes. []

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A4: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) coupled with stable isotope dilution analysis is a powerful technique for accurate quantification of this compound in complex matrices like food and feed products. [] This approach utilizes a ¹³C-labelled this compound internal standard, improving the reliability and accuracy of quantification compared to methods lacking appropriate this compound standards. []

Q5: How does exposure to sunlight impact zearalenone levels in edible oils?

A5: Research shows that exposure to sunlight significantly affects zearalenone isomer ratios in edible oils. In a study examining naturally contaminated corn oil, prolonged sunlight exposure (up to 30 weeks) led to a substantial shift towards this compound, reaching a cis/trans ratio of 9:1 in samples stored in colorless glass bottles. [] This finding emphasizes the potential for this compound formation under real-world storage conditions.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C18H22O5, and its molecular weight is 318.36 g/mol. [] This information is crucial for researchers working on synthesis, analysis, and understanding the physicochemical properties of this mycotoxin.

Q7: Are there any known crystallographic studies on this compound?

A7: Yes, the crystal structure of this compound has been determined using X-ray crystallography. [] Analysis revealed the presence of intramolecular O—H⋯O hydrogen bonds that stabilize the molecule's conformation. Additionally, intermolecular O—H⋯O hydrogen bonds link the molecules, forming infinite chains along specific crystallographic directions. [] Understanding its crystal structure can provide insights into its stability, solubility, and potential interactions with biological targets.

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